amine](/img/structure/B15272002.png)
[(4-Bromothiophen-2-yl)methyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C8H12BrNS and a molecular weight of 234.16 g/mol . This compound features a brominated thiophene ring attached to a propylamine group, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of a propylamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 4-bromothiophene is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amine derivatives
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(4-Bromothiophen-2-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π stacking interactions, while the propylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a propyl group.
Thiophene-2-carbohydrazide: Contains a thiophene ring with a carbohydrazide group.
5-Bromothiophene-2-carbohydrazide: Similar to thiophene-2-carbohydrazide but with a bromine atom at the 5-position.
Uniqueness
(4-Bromothiophen-2-yl)methylamine is unique due to its specific combination of a brominated thiophene ring and a propylamine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H12BrNS |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3 |
Clé InChI |
HQQLKVKBEKZCIA-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC(=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



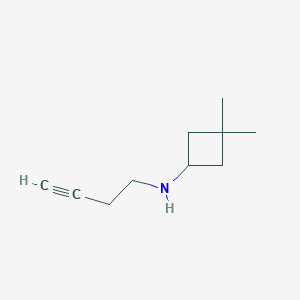
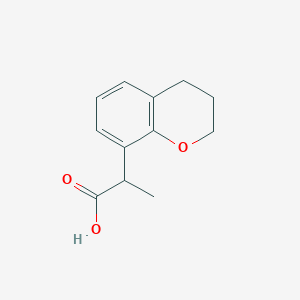

![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
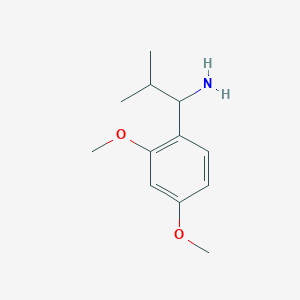
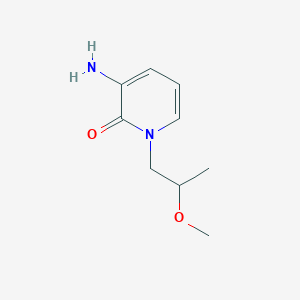
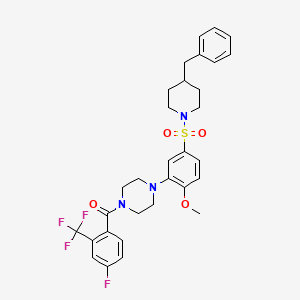
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
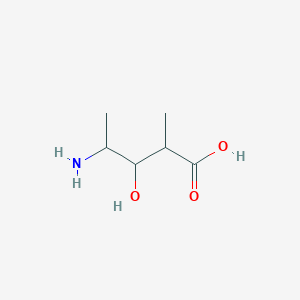

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
